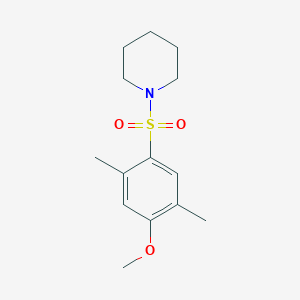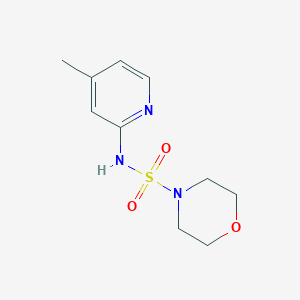![molecular formula C17H18N4OS B279202 3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B279202.png)
3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative and is commonly referred to as "BPTP." In
作用机制
The mechanism of action of BPTP involves its binding to the active site of PTP1B, thereby inhibiting its activity. This inhibition leads to increased insulin signaling and glucose uptake, which results in improved glucose homeostasis.
Biochemical and Physiological Effects:
BPTP has been shown to exhibit various biochemical and physiological effects in preclinical studies. These effects include improved insulin sensitivity, glucose uptake, and glucose homeostasis. Additionally, BPTP has been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the significant advantages of using BPTP in lab experiments is its potent inhibitory activity against PTP1B. This makes BPTP a useful tool for studying the role of PTP1B in various cellular processes. However, one of the limitations of using BPTP in lab experiments is its low solubility in aqueous solutions, which can make it challenging to use in certain experimental setups.
未来方向
There are several future directions related to BPTP that can be explored in scientific research. One of the potential future directions is the development of BPTP analogs with improved solubility and potency against PTP1B. Additionally, BPTP can be used as a lead compound for the development of novel therapeutic agents for the treatment of type 2 diabetes, inflammation, and oxidative stress-related diseases. Furthermore, BPTP can be studied for its potential applications in other fields of scientific research, such as cancer biology and neurobiology.
Conclusion:
In conclusion, BPTP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to BPTP have been discussed in this paper. BPTP has shown promise as a potential therapeutic agent for the treatment of type 2 diabetes, inflammation, and oxidative stress-related diseases, and further research is needed to explore its full potential.
合成方法
The synthesis of BPTP involves the reaction of 3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-4-thiol with 1-chloropropane in the presence of a base, such as sodium hydroxide. The reaction results in the formation of BPTP as a white solid with a melting point of 112-114°C.
科学研究应用
BPTP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of BPTP is in the field of medicinal chemistry. BPTP has been shown to exhibit potent inhibitory activity against a specific type of enzyme called protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition can lead to improved insulin sensitivity and glucose homeostasis, making BPTP a potential drug candidate for the treatment of type 2 diabetes.
属性
分子式 |
C17H18N4OS |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
3-(3-benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C17H18N4OS/c22-11-5-10-21-16(15-8-4-9-18-12-15)19-20-17(21)23-13-14-6-2-1-3-7-14/h1-4,6-9,12,22H,5,10-11,13H2 |
InChI 键 |
XYHBTFBRUNCWBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2CCCO)C3=CN=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2CCCO)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide](/img/structure/B279157.png)
![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)
![2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279165.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B279166.png)
![N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide](/img/structure/B279167.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B279171.png)
![N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide](/img/structure/B279172.png)
![N-[2-(dimethylamino)ethyl]-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B279214.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B279222.png)